molecular formula C19H18F3NO5 B2609556 ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIMETHOXYBENZOATE CAS No. 1794751-30-6

({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIMETHOXYBENZOATE

Cat. No.: B2609556
CAS No.: 1794751-30-6
M. Wt: 397.35
InChI Key: WEVSEHCXXVDMMJ-UHFFFAOYSA-N
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Description

({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIMETHOXYBENZOATE is a complex organic compound that features a trifluoromethyl group, a phenyl ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIMETHOXYBENZOATE typically involves multiple steps:

    Formation of the Trifluoromethyl Phenyl Methyl Carbamate: This step involves the reaction of 2-(trifluoromethyl)benzylamine with an appropriate carbamoylating agent under controlled conditions.

    Esterification with 3,5-Dimethoxybenzoic Acid: The intermediate product is then reacted with 3,5-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzoate ring.

    Reduction: Reduction reactions may target the carbonyl groups within the carbamate and ester functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Alcohols or amines may be formed.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIMETHOXYBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a pharmaceutical intermediate. It may be explored for its activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound could be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIMETHOXYBENZOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate and ester functionalities enable specific binding interactions with target proteins, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 4-METHOXYBENZOATE
  • ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,4-DIMETHOXYBENZOATE

Uniqueness

({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIMETHOXYBENZOATE is unique due to the specific positioning of the methoxy groups on the benzoate ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO5/c1-26-14-7-13(8-15(9-14)27-2)18(25)28-11-17(24)23-10-12-5-3-4-6-16(12)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVSEHCXXVDMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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